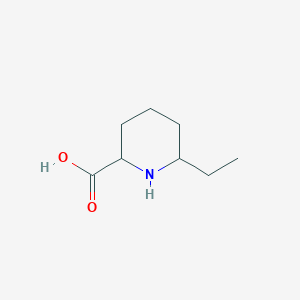

6-ethylpiperidine-2-carboxylic Acid

Description

Contextual Significance of Piperidine (B6355638) Derivatives in Organic Synthesis

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast array of natural products and synthetic compounds. Its conformational flexibility and the ability to introduce substituents at various positions make it a privileged scaffold in drug discovery and development. Piperidine derivatives are integral to the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, serving as key building blocks and intermediates. nih.gov Their importance is underscored by their presence in numerous approved drugs, where the piperidine moiety often plays a crucial role in defining the pharmacological activity and pharmacokinetic properties of the molecule.

The introduction of a carboxylic acid group onto the piperidine ring, creating substituted piperidine carboxylic acids, further enhances the synthetic versatility of this scaffold. The carboxylic acid functionality provides a handle for a wide range of chemical transformations, including amidation, esterification, and reduction, allowing for the facile construction of more complex molecular architectures.

Role of 6-Ethylpiperidine-2-carboxylic Acid as a Versatile Synthetic Intermediate

Within the family of substituted piperidine carboxylic acids, this compound (also known as 6-ethyl-pipecolic acid) holds promise as a valuable building block for organic synthesis. The presence of both an ethyl group at the 6-position and a carboxylic acid at the 2-position offers stereochemical and functional diversity. The relative stereochemistry of these two substituents (cis or trans) provides distinct three-dimensional arrangements, which can be crucial for biological activity in medicinal chemistry applications.

While specific, detailed synthetic procedures for this compound are not extensively documented in publicly available scientific literature, general methods for the synthesis of 2,6-disubstituted piperidines can be inferred to be applicable. These methods often involve multi-step sequences that allow for the control of stereochemistry.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1037471-93-4 |

| Molecular Formula | C8H15NO2 |

| Molecular Weight | 157.21 g/mol |

Overview of Academic Research Trajectories for this compound

Academic research directly focused on this compound is limited. However, the broader field of substituted piperidine carboxylic acids provides a clear indication of its potential research applications. The primary trajectory for this compound lies in its use as a chiral building block for the synthesis of novel bioactive molecules.

Potential Research Applications:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The specific stereochemistry of the ethyl and carboxylic acid groups can be exploited to design ligands for various biological targets.

Asymmetric Catalysis: As a precursor for the synthesis of chiral ligands for metal-catalyzed asymmetric reactions.

Materials Science: Incorporation into polymers or other materials to impart specific properties.

Detailed research findings on the direct application or synthesis of this compound are not prevalent in the current body of scientific literature. The available information primarily consists of its listing in chemical supplier catalogs, which confirms its synthesis and commercial availability for research purposes. Further academic investigation is required to fully elucidate the synthetic utility and potential applications of this particular substituted piperidine carboxylic acid.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-ethylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJYOFZIEHAKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Ethylpiperidine 2 Carboxylic Acid and Analogues

Direct Synthetic Routes to the 6-Ethylpiperidine-2-carboxylic Acid Scaffold

Direct synthesis of the this compound scaffold often involves the manipulation of pyridine (B92270) precursors. These methods are valued for their potential efficiency in establishing the core structure.

Catalytic Hydrogenation-Carboxylation Sequences

Catalytic hydrogenation is a primary method for the synthesis of piperidine (B6355638) derivatives from their pyridine precursors. researchgate.net The reduction of a pyridine ring to a piperidine ring can be achieved using various catalysts and conditions. For the synthesis of piperidine-2-carboxylic acid, 2-pyridinecarboxylic acid is hydrogenated in the presence of a palladium-carbon catalyst. google.com This method is noted for its simple route and fewer side reactions. google.com The process typically involves reacting the pyridine derivative with hydrogen gas under pressure and at a specific temperature. google.com

Electrocatalytic hydrogenation has also emerged as a method for reducing pyridines to piperidines under mild conditions, using water as the hydrogen source and avoiding the need for high-pressure hydrogen gas or strong acids. acs.org This technique has been shown to be effective for a range of pyridine derivatives. acs.org

While direct catalytic hydrogenation of 6-ethyl-2-pyridinecarboxylic acid would theoretically yield this compound, the literature more broadly covers the hydrogenation of various substituted pyridines. For instance, the hydrogenation of 2-methylpyridine (B31789) and 2,6-dimethylpyridine (B142122) has been successfully achieved with high conversion rates. researchgate.net These examples suggest the feasibility of applying similar conditions to 6-ethyl-2-pyridinecarboxylic acid.

Strategies for Chiral Resolution of Piperidine-2-carboxylic Acid Isomers

Strategies for Chiral Resolution of Piperidine-2-carboxylic Acid Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the separation of racemic mixtures of piperidine-2-carboxylic acid isomers into their individual enantiomers is a critical step in the synthesis of many pharmaceuticals. wikipedia.org

Enzymatic Hydrolysis for Enantioselective Synthesis

Enzymatic resolution offers a green and highly selective method for obtaining enantiomerically pure compounds. researchgate.net Lipases and esterases are commonly used enzymes for the kinetic resolution of racemic esters of carboxylic acids. researchgate.netwhiterose.ac.uk In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting acid and the unreacted ester can then be separated.

For example, pig liver esterase (PLE) has been used in the enantioselective hydrolysis of racemic piperidine carboxylic acid esters, although the enantiomeric excess achieved can vary. researchgate.net The success of enzymatic resolution is highly dependent on the substrate and the reaction conditions, such as the choice of enzyme, solvent, and pH. redalyc.org Cascade reactions involving multiple enzymes, such as carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED), have also been developed for the one-pot synthesis of substituted piperidines. whiterose.ac.ukacs.org

Derivatization with Chiral Auxiliaries for Resolution

A widely used method for chiral resolution involves the derivatization of the racemic mixture with a chiral auxiliary. wikipedia.orgsigmaaldrich.com This process converts the pair of enantiomers into a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. wikipedia.orgtcichemicals.com

The chiral auxiliary, which is an enantiomerically pure compound, is temporarily attached to the racemic molecule. sigmaaldrich.com After separation of the diastereomers, the auxiliary is cleaved to yield the separated enantiomers. tcichemicals.com Common chiral auxiliaries include chiral amines, alcohols, and carboxylic acids. sigmaaldrich.comtcichemicals.com For carboxylic acids like this compound, chiral amines such as (S)-anabasine can be used as derivatizing agents, which also enhances their detectability in liquid chromatography-mass spectrometry (LC/ESI-MS/MS). nih.gov

| Chiral Auxiliary Type | Example | Application |

| Chiral Amines | (S)-anabasine | Derivatization of chiral carboxylic acids for LC/ESI-MS/MS analysis and enantiomeric separation. nih.gov |

| Chiral Carboxylic Acids | Tartaric acid | Salt formation with racemic amines for diastereomeric crystallization. wikipedia.org |

| Oxazolidinones | (4S,5R)-(−)-4-Methyl-5-phenyl-2-oxazolidinone | Asymmetric synthesis. sigmaaldrich.com |

| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Asymmetric synthesis. sigmaaldrich.com |

Catalytic Resolution Techniques

Catalytic resolution, particularly catalytic dynamic resolution (CDR), provides an efficient route to enantiomerically enriched piperidines. acs.orgnih.gov In CDR, a racemic mixture is equilibrated in the presence of a chiral catalyst, which selectively reacts with one enantiomer to form the desired product. acs.orgnih.gov This technique has been successfully applied to the resolution of N-Boc-2-lithiopiperidine. acs.orgnih.govresearchgate.net

The use of chiral ligands in combination with organolithium bases allows for the deprotonation of one enantiomer of N-Boc-piperidine at a faster rate than the other, leading to a kinetic resolution. whiterose.ac.uk The resulting enantioenriched organolithium species can then be trapped with an electrophile to produce a variety of 2-substituted piperidines with high enantioselectivity. acs.orgnih.gov This methodology has been extended to the synthesis of 2,6-disubstituted piperidines. nih.gov

| Catalytic Resolution Method | Key Features | Example Application |

| Catalytic Dynamic Resolution (CDR) | Employs a chiral catalyst to resolve a racemic mixture that is undergoing in situ racemization. nih.gov | Resolution of N-Boc-2-lithiopiperidine using a chiral ligand. acs.orgnih.gov |

| Kinetic Resolution by Deprotonation | Uses a chiral base to selectively deprotonate one enantiomer of a racemic substrate. whiterose.ac.uk | Kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. whiterose.ac.uk |

Broader Approaches to 2,6-Disubstituted Piperidine Ring Systems

The synthesis of 2,6-disubstituted piperidines is a central theme in organic synthesis due to their presence in numerous alkaloids. rsc.orgrsc.org A variety of strategies have been developed to control the stereochemistry at the C2 and C6 positions.

These approaches include:

Intramolecular Cyclization Reactions: These methods involve the formation of the piperidine ring from an acyclic precursor. mdpi.com Examples include reductive amination, aza-Michael additions, and radical cyclizations. rsc.orgmdpi.com

Functionalization of Pre-existing Rings: This strategy involves the modification of an existing piperidine or tetrahydropyridine (B1245486) ring. mdpi.com

Asymmetric Synthesis from Chiral Precursors: Starting from enantiomerically pure building blocks, such as chiral aziridines, allows for the stereocontrolled synthesis of 2,6-disubstituted piperidines. rsc.org

Diastereoselective Additions: The addition of organometallic reagents to chiral piperidine derivatives, such as chiral dihydropyridones or epoxides, can provide access to trans-2,6-disubstituted piperidines. nih.gov

Recent advances have focused on developing highly stereoselective and efficient methods. For instance, one-pot sequential reactions under hydrogenation conditions have been used for the synthesis of cis-2,6-disubstituted piperidine natural products from chiral aziridines. rsc.org Another approach involves the transformation of N-sulfinyl δ-amino β-keto phosphonates to afford trans-2,6-disubstituted piperidines. nih.gov

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful and frequently employed strategy for the construction of the piperidine ring. This approach involves the formation of a new carbon-nitrogen or carbon-carbon bond within a single acyclic precursor molecule. The regioselectivity and stereoselectivity of these reactions are often crucial for the synthesis of complex and functionally diverse piperidine derivatives.

Reductive Cyclization of Keto-Azide Intermediates

A notable method for the enantioselective synthesis of piperidine derivatives involves the one-pot azide (B81097) reductive cyclization of aldehydes. nih.gov This process typically begins with a Mannich-type reaction to establish the necessary stereocenters, followed by a reductive cyclization step. For instance, the diastereoselective reductive cyclization of amino acetals, prepared through a nitro-Mannich reaction, has been successfully demonstrated. mdpi.com The stereochemistry established in the initial Mannich reaction is retained during the subsequent reductive cyclization, providing a reliable method for controlling the stereochemical outcome of the final piperidine product. mdpi.com Palladium-catalyzed azide reduction cyclization is a key transformation in this sequence. mdpi.com

Intramolecular Aza-Michael Additions in Stereoselective Synthesis

The intramolecular aza-Michael addition is a versatile and atom-economical method for the synthesis of piperidines. rsc.orgntu.edu.sg This reaction involves the conjugate addition of an amine nucleophile to an α,β-unsaturated carbonyl system within the same molecule. georgiasouthern.edu The reaction can be catalyzed by acids or bases and is influenced by the nature of the nitrogen nucleophile and the Michael acceptor. georgiasouthern.edu

The stereochemical outcome of the intramolecular aza-Michael addition is a critical aspect, and significant research has been dedicated to controlling the diastereoselectivity and enantioselectivity of this transformation. researchgate.net For example, organocatalytic enantioselective aza-Michael reactions have been developed for the synthesis of protected 2,5- and 2,5,5-substituted piperidines. nih.gov The combination of a quinoline-based organocatalyst and a cocatalyst like trifluoroacetic acid can afford enantiomerically enriched piperidine derivatives in good yields. nih.gov

Double aza-Michael additions have also been employed in the synthesis of highly substituted piperidines. For instance, the reaction of primary amines with diallylketone can lead to the formation of 2,6-disubstituted piperidines through a sequential isomerization and double aza-Michael addition. ntu.edu.sg

Radical-Mediated Cyclization Pathways

Radical cyclizations offer a powerful alternative for the construction of the piperidine ring, often proceeding under mild conditions and tolerating a wide range of functional groups. rsc.org These reactions typically involve the generation of a radical species which then undergoes an intramolecular cyclization onto a tethered alkene or alkyne.

Various methods have been developed to initiate radical cyclization, including the use of photoredox catalysis. nih.gov For example, an organic photoredox catalyst can be used to generate an aryl radical from a linear aryl halide precursor, which then undergoes regioselective cyclization to form complex spirocyclic piperidines. nih.gov Another approach involves the use of a cobalt(II) catalyst to mediate the intramolecular cyclization of linear amino-aldehydes. nih.gov

Copper-catalyzed radical-mediated cyclizations have also been reported. In one example, a copper catalyst initiates the formation of a nitrogen-centered radical, which then undergoes a 1,5-hydrogen atom transfer (HAT) followed by cyclization. nih.gov Mechanistic studies on copper-catalyzed intramolecular C–H amination have provided insights into the potential reaction pathways, including the possibility of a fluorine atom transfer from the copper catalyst. acs.org

Annulation Strategies for Piperidine Ring Construction (e.g., [5+1], [4+2], [3+3])

Annulation reactions, which involve the formation of a new ring from two or more components, provide a convergent and modular approach to piperidine synthesis. nih.gov These strategies are categorized based on the number of atoms contributed by each reactant to the newly formed ring.

The [5+1] annulation is a common strategy that often involves the reaction of a five-atom component with a one-atom component. For example, a hydrogen borrowing [5+1] annulation method has been reported, which utilizes an iridium(III) catalyst to facilitate a sequence of oxidation, amination, and reduction steps to form substituted piperidines. nih.govmdpi.com Another example is the double Michael reaction of nitrogen-containing tethered diacids with 3-butyn-2-one (B73955) to yield highly functionalized piperidines. nih.gov

The [4+2] annulation , or Diels-Alder reaction, is a powerful tool for the construction of six-membered rings. In the context of piperidine synthesis, this can involve the reaction of a diene with an imine or a related dienophile. Phosphine-catalyzed [4+2] annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes has been shown to produce piperidine derivatives with good diastereoselectivities. acs.org Furthermore, tunable [4+2] annulations have been developed that allow for divergent synthesis of both piperidines and pyrrolidines by controlling the reaction conditions. rsc.orgnih.govrsc.orgnih.gov Palladium-promoted formal [4+2] oxidative annulation of alkyl amides and dienes has also been described. nih.gov

The [3+3] annulation strategy involves the coupling of two three-atom fragments. An example is the aza-[3+3] annulation, which proceeds through a Knoevenagel-type condensation followed by a 6π-electron electrocyclic ring-closure to construct the piperidine ring. researchgate.net This strategy has been successfully applied in the total synthesis of various alkaloids. researchgate.net Substrate-controlled regiodivergent [3+3] and [4+2] annulation reactions have also been developed using 2,3-dioxopyrrolidines and 3-alkylidene oxindoles. nih.gov

| Annulation Strategy | Reactant Components | Key Features |

| [5+1] | 5-atom chain + 1-atom unit | Often involves hydrogen borrowing catalysis or double Michael additions. nih.govmdpi.comnih.gov |

| [4+2] | 4-atom diene + 2-atom dienophile | Can be catalyzed by phosphines or palladium; allows for tunable and divergent synthesis. nih.govacs.orgrsc.orgnih.govrsc.orgnih.govnih.gov |

| [3+3] | Two 3-atom fragments | Can proceed via aza-annulation involving electrocyclic ring-closure. researchgate.netnih.gov |

| This table provides a summary of common annulation strategies for piperidine synthesis. |

Catalytic Hydrogenation of Pyridine Precursors to Piperidines

The catalytic hydrogenation of pyridine derivatives is a direct and efficient method for the synthesis of the corresponding piperidines. This approach is widely used due to the commercial availability of a diverse range of substituted pyridines. The hydrogenation of picolinic acid, for instance, yields piperidine-2-carboxylic acid. wikipedia.org

Palladium-Catalyzed Hydrogenation Methods

Palladium-based catalysts are among the most effective for the hydrogenation of pyridines. masterorganicchemistry.com Palladium on carbon (Pd/C) is a commonly used heterogeneous catalyst for this transformation. organic-chemistry.org The reaction typically proceeds under a hydrogen atmosphere and can be performed under various pressures and temperatures.

Homogeneous palladium catalysts have also been developed for the hydrogenation of carboxylic acids, which can be applied to pyridinecarboxylic acids. researchgate.net For example, palladium complexes in combination with tertiary phosphines can catalyze the hydrogenation of various carboxylic acids to their corresponding aldehydes, and in some cases, further to the alcohols. researchgate.net The choice of catalyst and reaction conditions can influence the chemoselectivity of the reduction. While the direct hydrogenation of pyridine carboxylates to aldehydes can be challenging, this method is effective for a range of other aromatic and aliphatic carboxylic acids. researchgate.net

Recent advancements have also focused on the asymmetric hydrogenation of pyridine derivatives to produce chiral piperidines. nih.gov Chemo-enzymatic dearomatization of activated pyridines, for example, offers a versatile route to stereo-enriched piperidines. nih.gov

| Catalyst System | Substrate | Product | Key Features |

| Pd/C, H₂ | Pyridine-2-carboxylic acid | Piperidine-2-carboxylic acid | Heterogeneous catalysis, widely applicable. wikipedia.orgorganic-chemistry.org |

| Pd(OAc)₂, P(p-tol)₃, H₂ | Aromatic Carboxylic Acids | Aromatic Aldehydes | Homogeneous catalysis, selective reduction to aldehydes. researchgate.net |

| This table summarizes palladium-catalyzed hydrogenation methods for pyridine and related carboxylic acid precursors. |

Rhodium-Catalyzed Hydrogenation Methods

The hydrogenation of substituted pyridines presents a direct and atom-economical route to the corresponding piperidines. Rhodium catalysts have emerged as particularly effective for this transformation, demonstrating high activity and selectivity under various reaction conditions.

A notable advancement in this area is the use of rhodium(III) oxide (Rh₂O₃) for the hydrogenation of a wide range of functionalized pyridines under mild conditions. rsc.orgliverpool.ac.ukrsc.orgresearchgate.net Research has shown that this commercially available and stable catalyst can effectively reduce pyridines bearing various substituents, including alkyl and carbonyl groups, which are relevant to the synthesis of this compound from a precursor like 6-ethyl-2-picolinic acid. rsc.orgrsc.orgresearchgate.net

The typical reaction involves the substrate, a catalytic amount of Rh₂O₃, and a solvent, under a hydrogen atmosphere. rsc.orgrsc.orgresearchgate.net Trifluoroethanol (TFE) has been identified as a particularly effective solvent for this transformation. researchgate.net The reactions are generally carried out at moderate temperatures and pressures, for instance, at 40°C under 5 bar of hydrogen gas for 16 hours. rsc.orgrsc.orgresearchgate.net

While the direct hydrogenation of 6-ethyl-2-picolinic acid using this specific method has not been explicitly detailed in the reviewed literature, the successful reduction of structurally similar compounds provides strong evidence for its potential applicability. For example, the hydrogenation of 2-acetylpyridine (B122185) and 6-hydroxypyridine-2-carboxylic acid has been demonstrated, showcasing the catalyst's tolerance to carbonyl and carboxylic acid functionalities at the 2-position of the pyridine ring. rsc.orgrsc.orgresearchgate.net The hydrogenation of various alkyl-substituted pyridines also proceeds with high yields. rsc.orgrsc.orgresearchgate.net

The stereoselectivity of the hydrogenation of substituted pyridines often favors the formation of the cis-diastereomer. rsc.orgrsc.orgresearchgate.net For multi-substituted pyridines, the major product is typically the cis-piperidine. rsc.org This stereochemical outcome is a crucial consideration in the synthesis of specific stereoisomers of this compound.

Table 1: Rhodium-Catalyzed Hydrogenation of Functionalized Pyridines

| Substrate | Catalyst | Solvent | H₂ Pressure (bar) | Temp. (°C) | Time (h) | Yield (%) | Ref. |

| 2-Acetylpyridine | Rh₂O₃ | TFE | 5 | 40 | 16 | 95 | rsc.orgresearchgate.net |

| 6-Hydroxypyridine-2-carboxylic acid | Rh₂O₃ | TFE | 5 | 40 | 16 | 80 | rsc.orgresearchgate.net |

| 2-Ethylpyridine | Rh₂O₃ | TFE | 5 | 40 | 16 | >99 | rsc.orgrsc.orgresearchgate.net |

| 2,6-Dimethylpyridine | Rh₂O₃ | TFE | 5 | 40 | 16 | >99 (cis/trans 9:1) | rsc.orgrsc.orgresearchgate.net |

Stereoselective Carboamination and Hydroamination Reactions

Stereoselective carboamination and hydroamination reactions represent powerful strategies for the construction of functionalized nitrogen-containing heterocycles, including piperidines. These methods allow for the simultaneous formation of carbon-carbon and carbon-nitrogen bonds, or carbon-nitrogen and carbon-hydrogen bonds, across a double bond, often with a high degree of stereocontrol.

Stereoselective Carboamination:

Palladium-catalyzed carboamination of dienes has been developed as a method for the synthesis of substituted cyclic amines. chemrxiv.org For instance, the 1,4-syn-carboamination of cyclic 1,3-dienes can be achieved using a hybrid palladium-catalyzed system. chemrxiv.org This approach involves the reaction of a diene with an alkyl or aryl halide and an amine in the presence of a palladium catalyst, leading to the formation of a polysubstituted alkene with controlled stereochemistry. chemrxiv.org While not yet applied to the direct synthesis of this compound, this methodology offers a potential pathway to highly functionalized piperidine precursors.

A hypothetical application could involve a suitably substituted diene that, upon carboamination, would generate a piperidine ring with the desired substitution pattern. The stereoselectivity of such a reaction would be crucial for obtaining the desired isomer of the final product.

Stereoselective Hydroamination:

Intramolecular hydroamination is a highly atom-economical method for the synthesis of cyclic amines. This reaction involves the addition of an amine N-H bond across a carbon-carbon double or triple bond within the same molecule. The stereoselective version of this reaction can be used to generate chiral piperidines.

For example, organocatalytic enantioselective intramolecular aza-Michael reactions have been employed for the desymmetrization of substrates to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. nih.gov This type of reaction, catalyzed by a chiral amine catalyst in the presence of an acid co-catalyst, can provide access to specific stereoisomers of substituted piperidines. nih.gov The choice of catalyst and reaction conditions can influence which diastereomer is obtained with high enantioselectivity. nih.gov

While direct application to this compound is not documented, a synthetic strategy could be envisioned where an unsaturated amino acid precursor undergoes a stereoselective intramolecular hydroamination to form the piperidine ring with the ethyl and carboxylic acid groups in the desired stereochemical configuration.

Chemical Transformations and Reaction Mechanisms of 6 Ethylpiperidine 2 Carboxylic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for transformations, enabling the formation of esters, amides, and other derivatives through well-established reaction mechanisms.

The conversion of 6-ethylpiperidine-2-carboxylic acid to its corresponding esters can be efficiently achieved through Fischer esterification. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, and water is removed as it is formed.

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst.

A closely related synthesis is that of ethyl (2S,6S)-6-methylpiperidine-2-carboxylate, which is achieved by refluxing 6-methylpicolinic acid with ethanol (B145695) and sulfuric acid, followed by neutralization and extraction, affording the product in good yield mdpi.com. This demonstrates a practical application of the Fischer esterification for a structurally similar compound.

| Reactant | Reagents | Product | Key Reaction Conditions |

|---|---|---|---|

| This compound | Ethanol, Sulfuric Acid (catalyst) | Ethyl 6-ethylpiperidine-2-carboxylate | Reflux, excess ethanol |

The formation of an amide bond from this compound is a crucial transformation, often employed in the synthesis of peptides and other biologically active molecules. This reaction proceeds via nucleophilic acyl substitution, where an amine acts as the nucleophile.

Direct reaction of a carboxylic acid with an amine is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. To overcome this, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used. EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine acs.orgnih.govpeptide.com. The reaction is often carried out in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), which minimizes side reactions and reduces the risk of racemization at the stereocenter adjacent to the carboxyl group nih.govnih.govdomainex.co.ukresearchgate.netcommonorganicchemistry.com.

The general mechanism for EDC/HOBt mediated amide bond formation is as follows:

Activation of the carboxylic acid: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

Formation of the active ester: The O-acylisourea intermediate can then react with HOBt to form an active HOBt ester. This step is often faster than the direct reaction with the amine and helps to prevent the formation of N-acylurea byproducts.

Nucleophilic attack by the amine: The amine attacks the carbonyl carbon of the active HOBt ester, leading to the formation of a tetrahedral intermediate.

Formation of the amide bond: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide bond.

A general protocol for this type of coupling involves dissolving the carboxylic acid, amine, EDC, and HOBt in a suitable solvent like dimethylformamide (DMF) and stirring at room temperature domainex.co.uk.

| Carboxylic Acid | Amine | Coupling Reagents | Product | Typical Solvent |

|---|---|---|---|---|

| This compound | Primary or Secondary Amine | EDC, HOBt | N-substituted 6-ethylpiperidine-2-carboxamide | DMF |

Carboxylic acids can be converted to more reactive acid halides, typically acid chlorides, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride peptide.commdpi.comchemistrysteps.com. These acid halides are versatile intermediates that can be readily converted into a variety of other carboxylic acid derivatives.

The reaction with thionyl chloride proceeds through the following mechanism:

Nucleophilic attack by the carboxylic acid: The oxygen of the hydroxyl group of the carboxylic acid attacks the sulfur atom of thionyl chloride.

Chloride ion displacement: A chloride ion is displaced from the sulfur atom.

Formation of a chlorosulfite intermediate: A proton is lost from the hydroxyl group, and a chlorosulfite intermediate is formed.

Nucleophilic acyl substitution: The chloride ion then acts as a nucleophile, attacking the carbonyl carbon.

Elimination of sulfur dioxide and hydrogen chloride: The tetrahedral intermediate collapses, leading to the formation of the acid chloride, sulfur dioxide, and hydrogen chloride gas.

This conversion is a common step in the synthesis of amides and esters when the direct coupling methods are not suitable youtube.comrsc.org.

Amide Bond Formation via Nucleophilic Acyl Substitution

Reactions Involving the Piperidine (B6355638) Nitrogen and Ring System

The secondary amine in the piperidine ring is a nucleophilic center and can undergo various reactions, such as alkylation and acylation. The piperidine ring itself can also participate in certain transformations.

The nitrogen atom of the piperidine ring can be functionalized through N-alkylation or N-acylation reactions. N-alkylation can be achieved by reacting the piperidine derivative with an alkyl halide. N-acylation can be performed using an acyl chloride or an acid anhydride. These reactions are important for modifying the properties of the molecule and for the synthesis of more complex derivatives.

The piperidine ring can also undergo functionalization at its carbon atoms, although this is generally more challenging. For instance, C-H functionalization reactions catalyzed by transition metals have been developed for the selective modification of piperidine rings nih.gov. Dehydrogenation of the piperidine ring to form a tetrahydropyridine (B1245486) or pyridine (B92270) derivative is another possible transformation, which can significantly alter the electronic and structural properties of the molecule. Additionally, under certain conditions, ring-opening reactions of piperidine derivatives can occur, providing access to acyclic amino acid derivatives researchgate.net.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring is a nucleophile, making it susceptible to reactions with electrophiles. ucalgary.ca This reactivity allows for the straightforward introduction of alkyl and acyl groups, modifying the compound's properties.

N-Alkylation: The secondary amine of this compound can be alkylated through a nucleophilic substitution (SN2) reaction with alkyl halides. ucalgary.ca The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. ucalgary.ca To drive the reaction to completion and prevent the formation of quaternary ammonium salts, a base is often employed to neutralize the resulting hydrohalic acid. researchgate.net Common bases and solvents include potassium carbonate in dimethylformamide (DMF) or sodium bicarbonate in an aqueous medium. researchgate.netresearchgate.net The direct alkylation of secondary amines to tertiary amines can be achieved in high yields using this method. researchgate.net

A key challenge in N-alkylation is preventing over-alkylation, which leads to the formation of a quaternary ammonium salt. masterorganicchemistry.com This is because the product, a tertiary amine, is often more nucleophilic than the starting secondary amine. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions, such as the slow addition of the alkylating agent, can favor mono-alkylation. researchgate.net

N-Acylation: The nitrogen can also undergo acylation when treated with acylating agents like acyl chlorides or acid anhydrides. This reaction proceeds via a nucleophilic acyl substitution mechanism. researchgate.net The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the N-acylated product and a leaving group. researchgate.net N-acylation is a common method for installing protecting groups or for synthesizing amides with diverse functionalities. creative-proteomics.comnih.gov For amino acids, this transformation is fundamental in peptide synthesis and in the biological formation of N-acyl amino acids, where the process can be catalyzed by enzymes. frontiersin.orgnih.gov

The table below summarizes typical conditions for these transformations on piperidine scaffolds.

| Transformation | Reagent | Base/Catalyst | Solvent | Typical Conditions | Product Type |

| N-Alkylation | Alkyl Halide (e.g., R-Br, R-I) | K₂CO₃ or NaHCO₃ | DMF or Acetonitrile | Room Temp. to 80 °C | Tertiary Amine |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Pyridine or Et₃N | CH₂Cl₂ or THF | 0 °C to Room Temp. | Tertiary Amide |

| N-Acylation | Acid Anhydride (e.g., (RCO)₂O) | None or DMAP | Neat or CH₂Cl₂ | Room Temp. to Reflux | Tertiary Amide |

This table presents generalized conditions based on reactions with similar piperidine structures. Specific conditions for this compound may vary.

Ring Modifications and Substituent Effects on Reactivity

The reactivity of the this compound scaffold is influenced by its existing substituents, and the ring itself can be a target for further modification.

Ring Modifications: While the core piperidine ring is relatively stable, modifications can be achieved through various synthetic strategies. For instance, reactions can be designed to introduce further substituents onto the carbon framework. Palladium-catalyzed cross-coupling reactions have been employed for the N-alkylation and subsequent cyclization to form stereodefined 2,6-disubstituted piperidines. researchgate.net Other methods for synthesizing substituted piperidines include the modified Strecker protocol, which involves the addition of cyanide to cyclic imines (tetrahydropyridines) followed by hydrolysis to form the corresponding α-amino acids. rsc.org Such synthetic routes allow for the introduction of a variety of substituents at different positions on the piperidine ring, creating a diverse library of analogues.

Mechanistic Studies of Key Reactions

Understanding the underlying mechanisms of reactions involving this compound is crucial for predicting products and controlling stereochemistry.

Nucleophilic Addition-Elimination Pathways

Reactions at the carboxylic acid group, such as esterification and amidation, proceed through a nucleophilic acyl substitution, which is a two-step addition-elimination mechanism.

Nucleophilic Addition: The reaction is typically initiated by the activation of the carbonyl oxygen, usually by protonation under acidic conditions (e.g., Fischer esterification). libretexts.org This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like an alcohol or amine. The nucleophile attacks the carbonyl carbon, breaking the pi bond and forming a tetrahedral intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses to reform the carbonyl double bond. To do so, it must eliminate a leaving group. In an acidic medium, a proton transfer can occur, converting the hydroxyl group into a better leaving group (water). The elimination of water and subsequent deprotonation of the attacking nucleophile yields the final ester or amide product.

Stereochemical Control in Reaction Pathways

This compound possesses two stereocenters at positions C2 and C6. The spatial arrangement of the ethyl and carboxylic acid groups can be either cis or trans. This diastereomeric relationship is critical and heavily influences the molecule's three-dimensional shape and biological activity.

Controlling the stereochemistry during the synthesis of the piperidine ring is a primary focus of synthetic strategies. rsc.org For example, the synthesis of 2,6-disubstituted piperidines can be achieved with high diastereoselectivity through methods like:

Catalytic Asymmetric Synthesis: Rhodium-catalyzed asymmetric reductive Heck reactions have been used to create 3-substituted tetrahydropyridines, which are precursors to enantiomerically enriched piperidines. snnu.edu.cn

Substrate-Controlled Synthesis: In the synthesis of 2,5,6-trisubstituted piperidines, the steric bulk of a tosyl group on the nitrogen can direct the attack of a nucleophile to the opposite face, leading to the preferential formation of cis-substituted products. nih.gov

Modified Strecker Synthesis: The addition of trimethylsilyl (B98337) cyanide to a chiral cyclic imine can proceed with high diastereoselectivity, especially at low temperatures, leading to a predominance of the trans-substituted product. rsc.org

The table below illustrates how different synthetic approaches can control the stereochemical outcome in the formation of substituted piperidine rings.

| Synthetic Method | Key Reagents/Catalyst | Stereochemical Rationale | Predominant Isomer |

| Modified Strecker Synthesis rsc.org | Chiral imine, TMSCN | Nucleophilic attack on the less hindered face of the imine at low temperature. | trans |

| Aza-Achmatowicz Oxidation / Conjugate Addition nih.gov | Furyl benzenesulfonamide, m-CPBA | Steric hindrance from a bulky N-sulfonyl group directs nucleophilic attack. | cis |

| Palladium-Catalyzed Cyclization researchgate.net | Pd catalyst | Thermodynamic control favoring the more stable trans product. | trans |

| Asymmetric Reductive Heck Reaction snnu.edu.cn | Rh-catalyst with chiral ligand | Chiral catalyst environment creates an asymmetric pocket for the reaction. | Enantiomerically enriched |

This table highlights general strategies for stereocontrol in piperidine synthesis. The specific outcomes for this compound would depend on the precise synthetic route chosen.

Derivatization Strategies and Applications in Analytical Chemistry

Formation of Derivatives for Chromatographic Resolution

For chiral compounds like 6-ethylpiperidine-2-carboxylic acid, which possesses stereocenters at both the 2 and 6 positions of the piperidine (B6355638) ring, separating the different stereoisomers is often a prerequisite for pharmacological and biological studies. Chromatographic resolution following derivatization is a primary method to achieve this separation.

The resolution of racemic mixtures is a critical process in synthetic and medicinal chemistry. google.com A widely employed and effective strategy for separating the enantiomers of a chiral carboxylic acid is through the formation of diastereomeric salts. libretexts.org This classic resolution technique involves reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base. libretexts.org

The reaction of a racemic mixture of this compound with a single enantiomer of a chiral base results in a mixture of two diastereomeric salts. These diastereomers, unlike enantiomers, possess different physical and chemical properties, including solubility, melting points, and crystal structure. libretexts.org This difference in physical properties allows for their separation by methods such as fractional crystallization. nih.gov

Once the diastereomeric salts are separated, the individual enantiomers of the original carboxylic acid can be recovered by treating the separated salts with an acid to break the ionic bond and liberate the enantiomerically pure carboxylic acid and the resolving agent. libretexts.org

For piperidine-based carboxylic acids, various chiral resolving agents have proven effective. For instance, in the resolution of the related compound ethyl nipecotate (ethyl piperidine-3-carboxylate), resolving agents such as di-benzoyl-L-tartaric acid and (S)-mandelic acid have been successfully used to precipitate one diastereomeric salt, allowing for the isolation of the (S)-enantiomer with high enantiomeric excess (≧98%). google.com Other naturally occurring and synthetic chiral bases are also commonly used for this purpose. libretexts.org The selection of the appropriate resolving agent and crystallization solvent is often determined empirically to achieve the best separation efficiency. nih.gov

Table 1: Potential Chiral Resolving Agents for this compound

| Resolving Agent Class | Specific Examples | Reference |

|---|---|---|

| Tartaric Acid Derivatives | Di-benzoyl-L-tartaric acid, Di-benzoyl-D-tartaric acid | google.com |

| Mandelic Acid Derivatives | (S)-Mandelic acid, (R)-Mandelic acid | google.com |

| Natural Alkaloids | Brucine, Strychnine, Quinine | libretexts.org |

Derivatization for Enhanced Spectroscopic Characterization

To improve the detection and structural analysis of this compound using modern spectroscopic methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the molecule is often chemically modified or "derivatized."

While this compound can be analyzed by mass spectrometry, its polarity can sometimes lead to poor ionization efficiency in techniques like electrospray ionization (ESI). nih.gov Derivatization of the carboxylic acid group can significantly enhance its detectability. nih.gov The goal is to introduce a moiety that is easily ionizable or carries a permanent charge, thereby increasing the signal intensity in the mass spectrometer. nih.govtcichemicals.com

Several types of derivatization reagents are available for carboxylic acids:

Esterification Reagents: Converting the carboxylic acid to an ester is a common strategy. Reagents like (trimethylsilyl)diazomethane can methylate the carboxylic acid group. chromforum.org Diazomethane derivatives, such as diphenyl diazomethane, have been used for the rapid derivatization of carboxylic acids for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govyorku.ca

Amidation Reagents: The carboxylic acid can be coupled with an amine to form an amide. Reagents like 2-nitrophenylhydrazine (B1229437) (2-NPH), in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be used to form hydrazide derivatives that are readily analyzed by LC-MS. nih.gov

Charge-Tagging Reagents: For highly sensitive detection, especially in complex biological matrices, charge-tagging reagents are employed. These reagents introduce a permanently charged group into the molecule. For example, pyridinium-based reagents have been developed to react with carboxylic acids, improving ESI efficiency. nih.gov Another example is 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA), which not only adds a charged tag but also a bromine atom, creating a characteristic isotopic pattern that aids in identification. nih.gov

Table 2: Derivatization Reagents for Mass Spectrometry Analysis of Carboxylic Acids

| Reagent | Functional Group Targeted | Purpose | Reference |

|---|---|---|---|

| Diphenyl diazomethane | Carboxylic acid | Forms diphenylmethyl ester for GC-MS analysis | nih.gov |

| 2-Nitrophenylhydrazine (2-NPH) / EDC | Carboxylic acid | Forms 2-nitrophenylhydrazide for LC-MS analysis | nih.gov |

| Pyridinium-based reagents | Carboxylic acid | Adds a permanent positive charge for enhanced ESI-MS sensitivity | nih.gov |

| 4-APEBA / EDC | Carboxylic acid | Adds a charged tag and isotopic signature for enhanced detection | nih.gov |

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. nih.gov For a molecule like this compound, functionalization can serve several purposes in NMR analysis.

Derivatization can be used to resolve signal overlap or to introduce NMR-active nuclei that act as probes for specific interactions or environments. For example, forming an amide by reacting the carboxylic acid with a chiral amine containing a fluorine atom (e.g., a fluorinated benzylamine) would introduce a ¹⁹F nucleus. ¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe for studying chiral recognition, binding events, and conformational changes.

Furthermore, derivatization of the piperidine nitrogen or the carboxylic acid can significantly alter the conformational equilibrium of the piperidine ring (e.g., the chair-chair interconversion). nih.gov Studying the NMR spectra of these derivatives, particularly using variable-temperature (VT) NMR experiments, can provide valuable information about the energy barriers of these conformational changes. whiterose.ac.uk For instance, the formation of bulky N-acyl derivatives can restrict the rotation around the N-C(O) amide bond, leading to the observation of distinct rotamers by NMR, which provides further insight into the molecule's dynamic behavior. nih.gov

Advanced Spectroscopic and Computational Characterization of 6 Ethylpiperidine 2 Carboxylic Acid

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for elucidating the three-dimensional structure and conformational dynamics of cyclic molecules like 6-ethylpiperidine-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for investigating the conformational preferences of the piperidine (B6355638) ring and the relative orientations of its substituents. For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered rings. The ethyl group at the C6 position and the carboxylic acid group at the C2 position can exist in either axial or equatorial orientations. The relative populations of these conformers are influenced by steric and electronic factors.

Computational studies on similar 2-substituted piperidines suggest that the conformational equilibrium is highly dependent on the nature of the substituents and the solvent. nih.gov For instance, in N,2-dimethylpiperidine-1-carboxamide, the axial conformer is favored by 2.1 kcal/mol over the equatorial one. nih.gov The conformational preferences of this compound would be similarly influenced by the steric bulk of the ethyl group and potential intramolecular hydrogen bonding involving the carboxylic acid and the ring nitrogen.

Dynamic NMR (DNMR) techniques are crucial for studying the energy barriers associated with conformational changes, such as ring inversion and rotation around exocyclic bonds. beilstein-journals.orgresearchgate.net In substituted piperidines, the chair-to-chair ring inversion is a fundamental dynamic process. researchgate.net By monitoring the coalescence of NMR signals at different temperatures, the activation energy for this process can be determined. For many piperazine (B1678402) and piperidine derivatives, these energy barriers have been calculated using DNMR. beilstein-journals.orgresearchgate.net

The rotation of the ethyl group at C6 and the carboxylic acid group at C2 are also dynamic processes that can be studied by DNMR. Restricted bond rotation can lead to the observation of distinct rotamers at low temperatures. acs.org

Table 1: Predicted Dynamic NMR Parameters for Conformational Changes in this compound (based on analogous compounds)

| Dynamic Process | Typical Coalescence Temperature (K) | Estimated Activation Energy (kcal/mol) |

| Ring Inversion | 220-250 | 10-12 |

| C-N Bond Rotation | 280-310 | 14-16 |

| Ethyl Group Rotation | < 200 | < 8 |

Note: These values are estimations based on data from similarly substituted piperidine and piperazine systems and would require experimental verification for this compound.

In addition to ring dynamics, the nitrogen atom in the piperidine ring can undergo pyramidal inversion. nih.gov This process involves the nitrogen atom passing through a planar transition state, leading to the inversion of its stereochemistry. The rate of nitrogen inversion is influenced by the substituents on the nitrogen and the ring. For secondary amines like this compound, nitrogen inversion is typically rapid at room temperature. However, factors such as intramolecular hydrogen bonding can affect the energy barrier for this process.

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry would provide an accurate mass measurement, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation by providing information about the fragmentation pathways of a molecule. nih.govacs.orgtaylorfrancis.comacs.org In the analysis of cyclic amino acids and peptides, collisionally activated decomposition (CAD) is used to induce fragmentation. nih.govacs.org

For this compound, the protonated molecule would likely undergo ring opening at one of the C-N bonds, followed by fragmentation of the resulting linear ion. Common fragmentation pathways for amino acids include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon monoxide (CO), as well as cleavage of the carbon skeleton. The fragmentation pattern would be characteristic of the substitution pattern on the piperidine ring, allowing for differentiation between isomers. The complexity of fragmentation increases in cyclic structures due to multiple possible ring-opening points. nih.gov

Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 158.1181 | 141.1124 | NH₃ |

| 158.1181 | 112.0708 | H₂O + CO |

| 158.1181 | 84.0813 | C₂H₅COOH |

| 158.1181 | 70.0653 | C₂H₅ + COOH + H |

Note: These plausible fragmentation patterns are based on general principles of mass spectrometry of cyclic amino acids and require experimental verification.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the analysis of its isomeric purity. mdpi.com Given the presence of two stereocenters (at C2 and C6), this compound can exist as four possible stereoisomers (two pairs of enantiomers).

High-performance liquid chromatography (HPLC) is a versatile technique for this purpose. unipi.it Due to the polar and ionizable nature of the carboxylic acid and the secondary amine, various HPLC modes can be employed. Reversed-phase HPLC, using a C18 column with an aqueous-organic mobile phase containing an ion-pairing agent or a buffer, would be a suitable starting point. sigmaaldrich.com Hydrophilic interaction liquid chromatography (HILIC) is another powerful technique for separating polar compounds like amino acids. shodex.com

For the separation of the stereoisomers, chiral chromatography is necessary. This can be achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers. The choice of the CSP and the mobile phase composition would be critical for achieving baseline separation of all four stereoisomers.

Gas chromatography (GC) could also be used for the analysis of this compound, but it would likely require derivatization of the polar carboxylic acid and amine groups to increase volatility.

Table 3: Potential Chromatographic Methods for the Analysis of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase / Conditions | Detection Method | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid | UV, MS | Purity analysis, separation from non-polar impurities |

| HILIC | Amide or Silica | Acetonitrile/Water gradient | MS, ELSD | Separation of polar compounds, isomeric separation |

| Chiral HPLC | Chiral Stationary Phase (e.g., cellulose (B213188) or amylose-based) | Hexane (B92381)/Isopropanol (B130326) with additives | UV, CD | Separation of all four stereoisomers |

| GC-MS (after derivatization) | DB-5 or similar | Temperature gradient | Mass Spectrometry | Purity analysis, structural confirmation |

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for monitoring the progress of chemical reactions, offering high resolution and sensitivity for the separation and quantification of reactants, intermediates, and products. In the synthesis of piperidine derivatives, such as those related to this compound, HPLC allows for real-time tracking of the reaction, ensuring optimal yield and purity.

For instance, in the synthesis of related piperidine-3-carboxylic acid derivatives, a reversed-phase HPLC method is often employed. A typical setup might involve a C18 column with a gradient elution system. The mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier like methanol (B129727) or acetonitrile. The gradient would be programmed to increase the proportion of the organic solvent over time to elute compounds with varying polarities.

Table 1: Illustrative HPLC Method for Reaction Monitoring of Piperidine Carboxylic Acid Derivatives

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 25 °C |

By injecting aliquots of the reaction mixture at various time points, a chromatogram is obtained that shows the decrease in the peak area of the starting materials and the increase in the peak area of the desired product. This data allows for the calculation of reaction conversion and the identification of any side products, enabling the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For example, in the synthesis of cis/trans-1-isopropyl-2-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid, HPLC was used to separate the diastereomers, with the cis isomer eluting at a retention time of 34 minutes and the trans isomer between 36 and 38 minutes under specific conditions rsc.org.

Chiral Chromatography for Enantiomeric Excess Determination

Due to the presence of two chiral centers (at C2 and C6), this compound can exist as four stereoisomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a synthetic procedure. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are commonly used for this purpose researchgate.net.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a polar organic or reversed-phase solvent system, is crucial for achieving optimal separation researchgate.netsigmaaldrich.com.

For the separation of chiral carboxylic acids, derivatization to their esters or amides can sometimes improve resolution. However, direct separation is often achievable. For example, the enantiomers of various chiral carboxylic acids have been successfully resolved on columns such as Chiralcel OD-H or Chiralpak AD-H with mobile phases typically consisting of a mixture of hexane and a polar alcohol like isopropanol or ethanol (B145695), often with a small amount of a carboxylic acid modifier like trifluoroacetic acid (TFA) to improve peak shape mdpi.com. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for Carboxylic Acid Enantiomer Separation

| Parameter | Condition |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD) |

| Mobile Phase | Hexane/Isopropanol/TFA (90:10:0.1, v/v/v) |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Computational Chemistry Approaches

Computational chemistry provides powerful tools to complement experimental data, offering insights into the molecular properties and reactivity of compounds like this compound.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules. These calculations can provide information about molecular orbital energies, charge distribution, and reactivity indices. For a molecule like this compound, DFT calculations can be used to determine the preferred protonation sites and to calculate properties such as the pKa value of the carboxylic acid and the piperidine nitrogen nih.govwur.nlnih.gov.

Methods like B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d,p) or larger) and a continuum solvation model like the Solvation Model based on Density (SMD), can yield accurate predictions of these properties in solution nih.govnih.gov.

The piperidine ring of this compound can adopt various chair and boat conformations, and the ethyl and carboxylic acid substituents can exist in different orientations. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore this conformational landscape nih.gov.

MD simulations, in particular, can model the dynamic behavior of the molecule in a solvent environment over time. By simulating the molecule for a sufficient duration (e.g., nanoseconds), a representative ensemble of low-energy conformations can be generated. This information is crucial for understanding which conformations are most populated at equilibrium and how the molecule might interact with biological targets. For instance, MD simulations have been used to study the stability of ligand binding modes for derivatives of carboxylic acids with protein targets nih.gov.

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, such as the synthesis of this compound. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the identification of the rate-determining step and provides insights into the factors that control the stereoselectivity of the reaction. For example, quantum chemical methods have been applied to study the intramolecular cyclization reactions that form piperidine rings, providing valuable information on the feasibility of different reaction pathways nih.gov.

Quantum mechanical calculations can also be used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. For instance, after performing a geometry optimization and conformational search, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants researchgate.net.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used for NMR predictions. Comparing the calculated NMR spectrum with the experimental one can be a powerful tool for structural elucidation and stereochemical assignment. While no specific predicted NMR data for this compound is publicly available, the ¹H NMR data for a related compound, N,N-ethylmethyl-piperidine-4-carboxylic acid, shows distinct signals for the axial and equatorial protons of the piperidine ring, which would be expected to be present and predictable for the target molecule as well researchgate.net.

Strategic Utility of 6 Ethylpiperidine 2 Carboxylic Acid As a Chiral Building Block

Precursor in Complex Organic Synthesis

6-Ethylpiperidine-2-carboxylic acid is a valuable chiral building block in the intricate field of organic synthesis. chemimpex.com As a piperidine (B6355638) derivative, it belongs to a class of six-membered heterocyclic compounds containing one nitrogen atom, which are significant synthetic blocks for the construction of pharmaceutical agents. nih.gov The inherent chirality of this compound, stemming from the stereocenters on the piperidine ring, makes it a desirable starting material for the enantiospecific synthesis of more complex molecules. nih.gov

The versatility of this compound arises from its bifunctional nature, possessing both a secondary amine and a carboxylic acid group. These functional groups provide reactive sites for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. For instance, the carboxylic acid can be activated and coupled with amines to form amides, while the nitrogen atom can undergo alkylation or acylation reactions.

The application of similar piperidine carboxylic acid derivatives in the synthesis of pharmaceuticals highlights the importance of this structural class. For example, the related compound 6-oxopiperidine-2-carboxylic acid is a known precursor in the synthesis of various bioactive molecules. sigmaaldrich.comcymitquimica.com The ethyl group at the 6-position of the title compound introduces an additional lipophilic character and steric bulk, which can be exploited to fine-tune the pharmacological properties of the final product.

Application in the Synthesis of Chiral Auxiliaries and Ligands

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical course of a reaction. sigmaaldrich.com Once the desired stereochemistry is established, the auxiliary is removed. This compound, with its inherent chirality, is a potential candidate for the development of novel chiral auxiliaries. The carboxylic acid and the secondary amine functionalities provide convenient handles for attaching the auxiliary to a prochiral substrate.

The rigid piperidine ring can effectively shield one face of the reactive center in the substrate, directing the attack of a reagent to the opposite face and thereby inducing asymmetry. The effectiveness of such an auxiliary would depend on the conformational rigidity of the piperidine ring and the steric influence of the ethyl group at the C-6 position.

Integration into Diverse Heterocyclic Molecular Architectures

The piperidine ring is a prevalent structural motif in a vast array of natural products and synthetic compounds with significant biological activity. nih.gov this compound serves as a versatile building block for the construction of more complex heterocyclic systems. The presence of both a nucleophilic nitrogen and an electrophilic carbonyl carbon (in the activated carboxylic acid form) allows for its participation in various cyclization reactions.

For example, the secondary amine can act as a nucleophile in intramolecular reactions to form fused or bridged bicyclic systems. This strategy is commonly employed in the synthesis of alkaloids and other complex natural products containing the piperidine core. The carboxylic acid can be converted into other functional groups, such as amides or esters, which can then participate in cyclization reactions to generate new heterocyclic rings fused to the piperidine core.

The synthesis of 2,4-disubstituted piperidines, which can be useful building blocks for drug discovery, has been achieved through methods like kinetic resolution, highlighting the importance of functionalized piperidine structures. whiterose.ac.uk The ethyl group at the 6-position of this compound provides a specific substitution pattern that can be strategically utilized in the design of novel heterocyclic architectures with tailored properties.

Role in the Introduction of Stereochemical Control into Target Molecules

The primary utility of a chiral building block like this compound is to impart stereochemical control during a synthesis. chemimpex.com By starting with a molecule of known absolute configuration, chemists can transfer that chirality to the final target molecule, a process known as stereocontrol. This approach is often more efficient than introducing chirality at a later stage through asymmetric reactions or resolving a racemic mixture.

The stereocenters at the C-2 and C-6 positions of the piperidine ring dictate the spatial arrangement of the substituents. When this compound is incorporated into a larger molecule, these stereocenters can influence the stereochemistry of newly formed chiral centers in subsequent reactions. This diastereoselective control arises from the steric and electronic interactions between the existing chiral scaffold and the incoming reagents.

For instance, in an alkylation reaction on a molecule containing the this compound moiety, the bulky piperidine ring can block one face of the reacting center, leading to the preferential formation of one diastereomer over the other. This principle is fundamental to the synthesis of enantiomerically pure pharmaceuticals, where only one enantiomer often exhibits the desired therapeutic effect while the other may be inactive or even harmful. The use of chiral building blocks is a cornerstone of modern asymmetric synthesis, enabling the efficient production of single-enantiomer drugs. mdpi.com

Potential in Materials Science Research

While the primary applications of chiral piperidine derivatives have traditionally been in the pharmaceutical and agrochemical industries, there is growing interest in their potential use in materials science. chemimpex.com Chiral molecules can self-assemble into highly ordered supramolecular structures, such as helices and liquid crystals, which can exhibit unique optical and electronic properties.

The defined stereochemistry and rigid conformation of this compound make it an interesting candidate for the design of novel chiral materials. For example, it could be incorporated into polymers to create chiral stationary phases for chromatography, which are used for the separation of enantiomers. The piperidine nitrogen can also be quaternized to create ionic liquids, which are salts that are liquid at low temperatures and have potential applications as environmentally friendly solvents and electrolytes.

Furthermore, the ability of chiral molecules to interact differently with left- and right-circularly polarized light is the basis for chiroptical phenomena such as circular dichroism and circularly polarized luminescence. Materials incorporating this compound could potentially be developed for applications in optical data storage, displays, and sensors. While this area of research is still in its early stages, the unique structural features of this chiral building block suggest that it could contribute to the development of new functional materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-ethylpiperidine-2-carboxylic acid, and what key parameters influence yield?

- Methodological Answer : Synthesis typically involves ring-closing reactions or functional group modifications of piperidine precursors. For example, alkylation of piperidine-2-carboxylic acid derivatives with ethyl halides under basic conditions (e.g., NaH/DMF) is a standard approach. Key parameters include reaction temperature (optimized between 60–80°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling steps). Yield optimization may require iterative adjustments to stoichiometry and purification via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with ethyl group protons appearing as a triplet (δ ~1.2–1.4 ppm) and piperidine ring protons as multiplet signals (δ ~1.5–3.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 210–220 nm. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% TFA) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 172.2 for CHNO) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in the synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent, catalyst loading). For instance, a 2 factorial design can identify optimal ethylation conditions .

- Catalyst Screening : Test palladium, nickel, or organocatalysts for cross-coupling steps. Palladium acetate with ligands like XPhos may enhance regioselectivity .

- In-situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Q. What strategies are effective for resolving discrepancies in reported solubility or stability data for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests, 25°C for stability studies). Document solvent purity and humidity levels to minimize variability .

- Meta-Analysis : Systematically compare literature data using tools like PRISMA guidelines. For example, conflicting solubility values may arise from differences in solvent ionic strength or measurement techniques (e.g., gravimetric vs. UV-Vis) .

- Computational Modeling : Predict solubility parameters via COSMO-RS or molecular dynamics simulations to validate empirical findings .

Q. How can chiral resolution of this compound enantiomers be achieved for stereochemical studies?

- Methodological Answer :

- Chiral Chromatography : Use Chiralpak® IA or IB columns with ethanol/hexane mobile phases. Adjust flow rates (0.5–1.5 mL/min) to resolve enantiomers .

- Derivatization : React with chiral auxiliaries (e.g., Mosher’s acid chloride) and analyze diastereomers via H NMR .

- Enzymatic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer, followed by kinetic analysis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of this compound?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate activity across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Assay Validation : Confirm receptor binding or enzyme inhibition using orthogonal methods (e.g., SPR for affinity vs. fluorescence polarization for kinetics) .

- Structural Elucidation : Compare X-ray crystallography or NMR data with bioactive conformations to rule out isomerization or degradation artifacts .

Guidance for Reproducibility

- Primary Data Sources : Prioritize peer-reviewed journals and databases like NIST Chemistry WebBook for spectral validation .

- Protocol Registration : Pre-register synthetic and analytical protocols on platforms like Protocols.io to enhance transparency .

- Critical Milestones : Define checkpoints for reaction monitoring (e.g., TLC at 30-minute intervals) and purity thresholds (>95% by HPLC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.